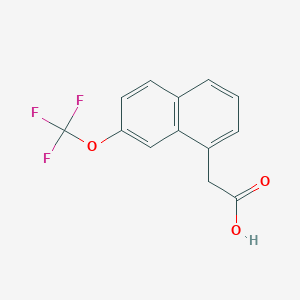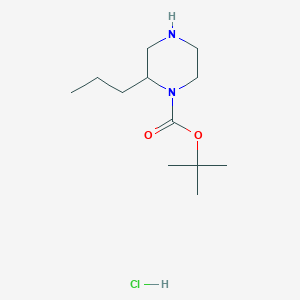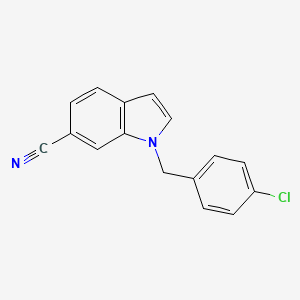
1-(4-Chlorobenzyl)-1H-indole-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorobenzyl)-1H-indole-6-carbonitrile is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. The presence of the 4-chlorobenzyl group and the carbonitrile group in the indole structure imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzyl)-1H-indole-6-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with commercially available indole derivatives.
Nitrile Introduction: The resulting intermediate is then subjected to a reaction with a nitrile source, such as cyanogen bromide (BrCN), under basic conditions to introduce the carbonitrile group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Chlorobenzyl)-1H-indole-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzyl group, where the chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The indole ring can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form polycyclic structures, which are of interest in the synthesis of complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.
Major Products Formed
The major products formed from these reactions include substituted indole derivatives, oxidized or reduced indole compounds, and polycyclic structures with potential biological activities .
Aplicaciones Científicas De Investigación
1-(4-Chlorobenzyl)-1H-indole-6-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential drug candidates, particularly for its anticancer and antimicrobial properties.
Biological Studies: It is employed in studies to understand the biological activities of indole derivatives and their interactions with biological targets.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and natural product analogs.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorobenzyl)-1H-indole-6-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in cell signaling pathways, such as kinases and G-protein coupled receptors (GPCRs).
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for anticancer and anti-inflammatory therapies.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Chlorobenzyl)-1H-indole-2-carboxamide: Known for its antibacterial activity.
1-(4-Chlorobenzyl)-1H-indole-3-carbohydrazide: Evaluated for its antitumor properties.
Uniqueness
1-(4-Chlorobenzyl)-1H-indole-6-carbonitrile is unique due to the presence of the carbonitrile group at the 6-position of the indole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C16H11ClN2 |
|---|---|
Peso molecular |
266.72 g/mol |
Nombre IUPAC |
1-[(4-chlorophenyl)methyl]indole-6-carbonitrile |
InChI |
InChI=1S/C16H11ClN2/c17-15-5-2-12(3-6-15)11-19-8-7-14-4-1-13(10-18)9-16(14)19/h1-9H,11H2 |
Clave InChI |
XHNOKSTZEZLEJH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=CN2CC3=CC=C(C=C3)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


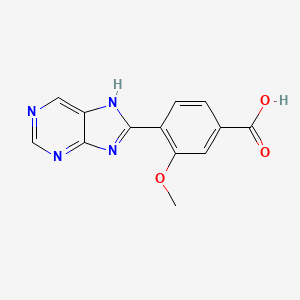

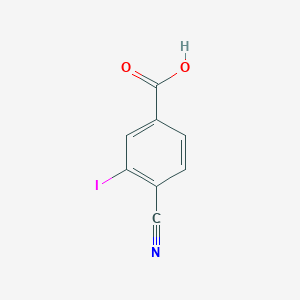
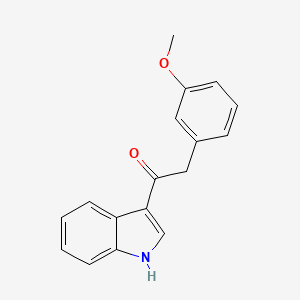
![N-(3-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11851274.png)
![N-Ethyl-9-[(2-fluorophenyl)methyl]-9H-purin-6-amine](/img/structure/B11851278.png)
![N-Cyclopropylspiro[indene-1,4'-piperidine]-3-carboxamide](/img/structure/B11851286.png)


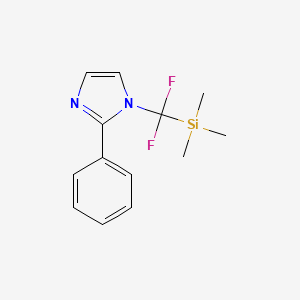
![tert-Butyl (3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)carbamate](/img/structure/B11851302.png)
![N-(4-Oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)formamide](/img/structure/B11851303.png)
